molecular formula C14H17N3O2 B1492896 Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-00-2

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1492896
CAS No.: 1400645-00-2
M. Wt: 259.3 g/mol
InChI Key: GLNLQTUKYPDZRB-UHFFFAOYSA-N
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Description

“Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate” is an organic compound with the linear formula C14H17N3O2 . It is a derivative of benzotriazole, which has potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzotriazole core, with a methyl ester group attached to the 5-position and a cyclohexyl group attached to the 1-position .

Scientific Research Applications

Environmental Persistence and Biodegradation

Benzotriazoles, including those structurally related to Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate, are recognized for their environmental presence due to widespread use as corrosion inhibitors. Research by Huntscha et al. (2014) elucidates the aerobic biological degradation pathways of benzotriazoles in activated sludge, highlighting their partial persistence in conventional wastewater treatment and the identification of major transformation products, which underscore the environmental relevance of these compounds (Huntscha et al., 2014).

Organic Synthesis and Material Applications

In the realm of organic synthesis and materials science, compounds related to this compound find application in novel syntheses and the enhancement of material properties. For instance, Wang et al. (2017) describe the use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymerization for the fabrication of anode electrodes in lithium-ion batteries, demonstrating the relevance of such compounds in improving energy storage technologies (Wang et al., 2017).

Environmental Monitoring and Pollution Control

Investigations into the occurrence and removal of benzotriazoles from the environment are crucial for understanding their impact and for developing strategies for pollution control. Studies such as those by Reemtsma et al. (2010) focus on the elimination of benzotriazoles in wastewater treatment plants and their presence in aquatic environments, offering insights into the challenges and potential solutions for mitigating the environmental impact of these compounds (Reemtsma et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, making it a versatile ligand for binding to enzymes and receptors . This compound has been shown to inhibit certain enzymes, such as protein kinase CK2, by binding to their active sites and preventing substrate access . Additionally, this compound can interact with metal ions, forming stable complexes that can modulate enzyme activity and protein function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction . This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity by blocking substrate access . It can also form complexes with metal ions, which can alter the conformation and function of proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular function without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, which can hydroxylate the cyclohexyl group or demethylate the ester moiety . These metabolic transformations can alter the biological activity and toxicity of the compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can impact its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate gene expression, enzyme activity, and cellular metabolism .

Properties

IUPAC Name

methyl 1-cyclohexylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLQTUKYPDZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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